molecular formula C8H10N6O B2466355 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004192-91-9

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2466355
CAS No.: 1004192-91-9
M. Wt: 206.209
InChI Key: DUHOIFPGBWKRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring two pyrazole rings connected via a methylene bridge and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyrazole derivatives with hydrazine and formaldehyde. One common method includes the condensation of 1H-pyrazole-3-carbohydrazide with formaldehyde and another pyrazole derivative under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-pyrazole-3-carbohydrazide: Shares the carbohydrazide group but lacks the additional pyrazole ring.

    1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole: Similar structure but without the carbohydrazide group.

    Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge, but without the carbohydrazide functionality.

Uniqueness: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the methylene bridge and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-11-8(15)7-2-5-14(12-7)6-13-4-1-3-10-13/h1-5H,6,9H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHOIFPGBWKRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.